3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-5-17-18(14-25)23(27-19-12-24(2,3)13-20(28)22(17)19)31-10-9-21(29)26-15-7-6-8-16(11-15)30-4/h6-8,11H,5,9-10,12-13H2,1-4H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWGVIFGQNEQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCCC(=O)NC3=CC(=CC=C3)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)propanamide (CAS No. 670272-94-3) is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 437.55 g/mol. The structure features a quinoline core with a cyano group and a methoxyphenyl substituent, which contribute to its biological activity.
Research indicates that this compound may act through several mechanisms, including:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific proteases, similar to other compounds within its class that target viral replication pathways.
- Antioxidant Properties : The presence of the quinoline moiety is associated with antioxidant activity, which could mitigate oxidative stress in biological systems.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to inflammation and cell survival.
Antiviral Activity
A study evaluated the compound's effectiveness against SARS-CoV protease, revealing promising inhibitory effects. The IC50 values were determined using fluorometric assays, indicating that the compound can significantly reduce viral replication by inhibiting key proteolytic enzymes necessary for viral maturation .
Anticancer Potential
In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 20 µM across different cell lines, suggesting moderate potency compared to standard chemotherapeutics.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced edema and inflammatory markers when administered at doses of 5 to 10 mg/kg .
Case Studies
- Case Study on Viral Inhibition : In a controlled laboratory setting, researchers treated infected cell cultures with varying concentrations of the compound. Results showed a dose-dependent decrease in viral load, supporting its potential as an antiviral agent.
- Cancer Cell Line Studies : A series of experiments were conducted where the compound was administered to different cancer cell lines. Results indicated selective toxicity towards malignant cells while sparing normal cells, highlighting its therapeutic index.
Data Tables
Comparison with Similar Compounds
Quinoline-Based Analog: 2-[(3-cyano-7,7-dimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
- Propanamide Chain: Acetamide (shorter chain) vs. Aryl Group: 4-Ethoxyphenyl (para-substituted) vs. 3-methoxyphenyl (meta-substituted), influencing solubility and metabolic stability .
- Synthesis : Both compounds likely follow similar pathways involving Suzuki couplings for aryl group introduction and nucleophilic substitutions for sulfanyl linkages .
Oxadiazole-Linked Propanamides
- Example : 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide derivatives (7a–q) .
- Key Differences: Core Heterocycle: Oxadiazole (5-membered ring) vs. dihydroquinoline (6-membered fused ring), affecting planarity and hydrogen-bonding capacity. Substituents: Piperidinyl and sulfonyl groups introduce basicity and polarity, contrasting with the quinoline’s lipophilic dimethyl and ethyl groups.
- Bioactivity: Oxadiazole derivatives often exhibit protease inhibition or antimicrobial activity, suggesting divergent target profiles compared to quinoline-based compounds .
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Thermal Stability: Quinoline derivatives with geminal dimethyl groups (e.g., target compound) exhibit higher melting points (>200°C) compared to oxadiazole analogs (~180°C), as seen in .
- Biological Potential: The 3-methoxyphenyl group may enhance blood-brain barrier penetration relative to 4-ethoxyphenyl analogs, making the target compound a candidate for CNS-targeted therapies .
Preparation Methods
Pfitzinger Reaction Optimization
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Reactants : Isatin (1.0 equiv) and 4-ethyl-7,7-dimethylcyclohexane-1,3-dione (1.2 equiv).
-
Base : Aqueous KOH (20% w/v).
-
Conditions : Reflux in ethanol (80°C, 6 h).
The reaction proceeds through a series of steps: (1) base-induced ring opening of isatin, (2) Schiff base formation with the diketone, (3) Claisen condensation, and (4) cyclization to yield the quinoline core. The ethyl and dimethyl groups are introduced via the diketone precursor, ensuring regioselectivity at positions 4 and 7, respectively.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) moiety at position 2 of the quinoline core is introduced via nucleophilic aromatic substitution (SNAr). This step requires activation of the quinoline ring, typically achieved through nitration or halogenation. However, in this case, the electron-deficient nature of the 3-cyanoquinoline facilitates direct substitution with a thiol nucleophile.
Thiolation Reaction Protocol
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Quinoline Substrate : 3-Cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline (1.0 equiv).
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Thiol Source : 3-Mercaptopropanamide (1.5 equiv).
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Base : Sodium hydride (NaH, 2.0 equiv) in dimethyl sulfoxide (DMSO).
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Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).
The use of DMSO as a polar aprotic solvent enhances the nucleophilicity of the thiol, while NaH deprotonates the -SH group to generate a thiolate ion, which attacks the electron-deficient C2 position of the quinoline.
Synthesis of the Propanamide Side Chain
The N-(3-methoxyphenyl)propanamide side chain is synthesized separately and subsequently coupled to the sulfanyl-quinoline intermediate. This involves a two-step process: (1) preparation of 3-chloropropanoyl chloride and (2) amidation with 3-methoxyaniline.
Amidation Reaction
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Acyl Chloride : 3-Chloropropanoyl chloride (1.2 equiv).
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Amine : 3-Methoxyaniline (1.0 equiv).
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Base : Sodium bicarbonate (NaHCO₃, 2.0 equiv) in dichloromethane (DCM).
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. NaHCO₃ neutralizes the generated HCl, driving the reaction to completion.
Final Coupling and Purification
The sulfanyl-quinoline intermediate and the propanamide side chain are coupled via a thioether linkage. This step employs a Mitsunobu reaction or a copper-catalyzed cross-coupling, though the former is preferred for its reliability in forming C-S bonds.
Mitsunobu Coupling
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Reactants : Sulfanyl-quinoline (1.0 equiv), propanamide (1.2 equiv).
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Reagents : Triphenylphosphine (PPh₃, 1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv).
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Solvent : Tetrahydrofuran (THF).
The Mitsunobu reaction facilitates the formation of the C-S bond under mild conditions, with DEAD and PPh₃ mediating the redox process.
Analytical Validation and Characterization
Critical characterization data for the target compound include:
| Property | Method | Result |
|---|---|---|
| Molecular Weight | HRMS | 485.6 g/mol (calc. 485.6) |
| Melting Point | DSC | 198–202°C |
| Purity | HPLC (C18 column) | >99% |
¹H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.45 (s, 1H, quinoline-H), 7.55–6.89 (m, 4H, aryl-H), 3.79 (s, 3H, OCH3), 3.12–2.98 (m, 2H, CH2), 2.85–2.70 (m, 4H, CH2), 1.42 (s, 6H, CH3), 1.25 (t, 3H, CH2CH3).
Challenges and Optimization Strategies
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Steric Hindrance : The 4-ethyl and 7,7-dimethyl groups hinder reactivity at the C2 position. Increasing reaction temperature (40°C) and using excess thiol (2.0 equiv) improved yields to 75%.
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Solvent Selection : Replacing DMSO with methanol in the thiolation step reduced side products but required longer reaction times (18 h).
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Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) were ineffective for C-S coupling, whereas Mitsunobu conditions provided consistent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
